3-Ethylidenepyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
3-ethylidenepyrrolidine |
InChI |
InChI=1S/C6H11N/c1-2-6-3-4-7-5-6/h2,7H,3-5H2,1H3 |
InChI Key |
JXJYVPWTUATFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylidenepyrrolidine and Analogues
De Novo Synthesis Strategies for the 3-Ethylidenepyrrolidine Core
De novo synthesis, the construction of complex molecules from simpler starting materials, offers a flexible approach to the this compound skeleton. wikipedia.orgnih.gov This allows for the strategic placement of functional groups and control over stereochemistry from the outset.
The formation of the pyrrolidine (B122466) ring is the cornerstone of any de novo synthesis. Several powerful cyclization strategies have been developed to achieve this.
[3+2] Cycloaddition Reactions : This method is a highly effective and widely investigated approach for creating pyrrolidine derivatives. osaka-u.ac.jp It typically involves the reaction of an azomethine ylide with an alkene or alkyne. The versatility of this reaction allows for a broad range of substitution patterns and often proceeds with excellent stereoselectivity. osaka-u.ac.jp The azomethine ylide can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines. mdpi.com
Tandem Reactions : Multi-component tandem sequences provide an efficient route to highly functionalized pyrrolidines in a single pot. For example, a copper-catalyzed three-component reaction of a primary amine-tethered alkyne, a cyanide source (like TMS-CN), and an alkylating agent can produce α-cyano pyrrolidines with good regioselectivity. nih.gov
Table 1: Comparison of Pyrrolidine Ring Formation Strategies
| Method | Description | Key Intermediates | Advantages |
| [3+2] Cycloaddition | Reaction between a 1,3-dipole (azomethine ylide) and a dipolarophile (alkene). osaka-u.ac.jp | Azomethine Ylides | High stereoselectivity, broad substrate scope. osaka-u.ac.jpmdpi.com |
| Intramolecular Amination | Cyclization of an amino-alkene or amino-alkyne. osaka-u.ac.jp | Amino-alkenes | Efficient for specific targets. osaka-u.ac.jp |
| Tandem Amination/Cyanation | One-pot sequence involving amination, cyanation, and alkylation. nih.gov | Imine intermediates | High efficiency, avoids protection/deprotection steps. nih.gov |
| Aziridine (B145994) Ring Expansion | Electrophile-induced cascade reaction of an aziridine to form a pyrrolidine. rsc.org | Aziridinium (B1262131) ion | Diastereoselective, creates multiple stereocenters. rsc.org |
Achieving stereocontrol over the exocyclic double bond of the ethylidene group is critical. The geometry (E or Z) of this moiety is typically established during its formation, most commonly via olefination of a pyrrolidin-3-one precursor.
Wittig Reaction : The reaction of a pyrrolidin-3-one with an ethyl-substituted phosphorus ylide is a direct method for installing the ethylidene group. The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (e.g., Ph₃P=CHCO₂Et) generally favor the formation of the (E)-isomer, while non-stabilized or semi-stabilized ylides (e.g., Ph₃P=CHCH₃) tend to produce the (Z)-isomer, particularly under salt-free conditions.
Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more reactive than the corresponding phosphorus ylides. The HWE reaction typically favors the formation of the (E)-alkene, and its variants offer enhanced stereocontrol. For instance, the Still-Gennari modification can be employed to favor the (Z)-isomer, providing a complementary approach to standard HWE conditions.
The choice between these methods allows chemists to selectively synthesize either the (E)- or (Z)-3-ethylidenepyrrolidine isomer from a common pyrrolidin-3-one intermediate.
Ethylidenepyrrolidine dione (B5365651) systems, such as 3-ethylidene-pyrrolidine-2,5-dione, are valuable synthetic intermediates. The Knoevenagel condensation is a primary method for their synthesis. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (the pyrrolidinedione) with an aldehyde (acetaldehyde).
The general procedure involves reacting pyrrolidine-2,5-dione with acetaldehyde (B116499) in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine, often in a solvent like ethanol (B145695) under reflux. nih.gov The reaction proceeds via the formation of an enolate from the dione, which then attacks the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the target this compound-2,5-dione. This method is analogous to the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives, where various aromatic aldehydes are condensed with thiazolidine-2,4-dione. nih.govnih.gov
Table 2: General Conditions for Knoevenagel Condensation
| Component | Role | Example Reagent |
| Active Methylene Compound | Nucleophile | Pyrrolidine-2,5-dione |
| Carbonyl Compound | Electrophile | Acetaldehyde |
| Catalyst | Base | Piperidine nih.gov |
| Solvent | Reaction Medium | Ethanol nih.gov |
Transformations of Existing Pyrrolidine Derivatives to Incorporate the Ethylidene Group
An alternative to de novo synthesis is the modification of an existing, readily available pyrrolidine ring. This approach leverages the rich chemistry of the pyrrolidine scaffold.
Skeletal rearrangements can provide access to complex pyrrolidine structures from different heterocyclic precursors.
Ring Expansion Reactions : Functionalized pyrrolidines can be synthesized via the ring expansion of smaller rings. For example, an N-bromosuccinimide (NBS)-induced cascade reaction of a cinnamylaziridine can lead to a diastereoselective synthesis of a highly substituted pyrrolidine. rsc.org This process involves the formation of an aziridinium ion intermediate, which is then attacked intramolecularly to furnish the five-membered pyrrolidine ring. rsc.org
Isomerization of Alkenyl Pyrrolidines : A pyrrolidine containing a double bond in a different position, such as a 3-vinylpyrrolidine (B2892908) or a pyrrolidine with an endocyclic double bond (a dihydropyrrole), could potentially be isomerized to the more thermodynamically stable exocyclic 3-ethylidene position. Such isomerizations are typically promoted by transition metal catalysts or strong bases and proceed via migration of the double bond.
Standard organic transformations can be applied to convert functional groups on a pyrrolidine ring into the desired ethylidene moiety. vanderbilt.edu
Olefination of a Ketone : As mentioned in section 2.1.2, the most direct functional group interconversion is the olefination of an N-protected pyrrolidin-3-one using methods like the Wittig or HWE reaction.
Elimination Reactions : A 3-(1-hydroxyethyl)pyrrolidine derivative can be dehydrated to form the ethylidene double bond. This elimination is typically acid-catalyzed (e.g., using H₂SO₄ or TsOH) or can be achieved under milder conditions through a two-step process, such as conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by base-induced E2 elimination. vanderbilt.edu Similarly, elimination of a hydrogen halide from a 3-(1-haloethyl)pyrrolidine derivative using a non-nucleophilic base would also yield the target structure.
Catalytic Approaches in this compound Synthesis
The development of catalytic methods for the construction of the this compound skeleton has been a significant area of research, offering efficient and atom-economical routes to this important structural motif.
Transition Metal-Mediated and Catalyzed Cyclizations
Transition metal catalysis provides a powerful toolkit for the formation of C-C and C-N bonds, which are crucial for the synthesis of pyrrolidine rings. Palladium- and ruthenium-based catalysts have been particularly prominent in this area.
One of the most effective methods for generating 3-alkylidenepyrrolidines is the intramolecular Mizoroki-Heck reaction. chim.itprinceton.edulibretexts.org This reaction typically involves the palladium-catalyzed cyclization of an acyclic precursor containing both a halide (or triflate) and an alkene. The regioselectivity of the cyclization is generally high, favoring the exo cyclization pathway to form the five-membered pyrrolidine ring. princeton.edu The choice of ligands, bases, and reaction conditions can significantly influence the efficiency and stereoselectivity of the reaction. libretexts.orgnih.gov For instance, the use of chiral ligands like (R)-BINAP can lead to the enantioselective formation of the pyrrolidine product. chim.it
| Catalyst System | Substrate Type | Key Features | Reference(s) |
| Pd(OAc)₂ / Ligand | Alkenyl halides/triflates with a tethered amine | High regioselectivity for exo cyclization. | chim.itprinceton.edu |
| Pd₂(dba)₃ / DavePhos | o-Bromoanilines and alkenyl halides | Cascade alkenyl amination/Heck reaction. | nih.gov |
| Ni-Catalyzed | Aryl halides attached to 1,4-cyclohexadienes | Forms phenanthridinone analogues with quaternary centers. | nih.gov |
Table 1: Examples of Transition Metal-Catalyzed Cyclizations for Pyrrolidine Synthesis
Ruthenium catalysts have also been employed in the synthesis of functionalized pyrrolidines. For example, ruthenium porphyrin complexes can catalyze a three-component reaction between α-diazo esters, N-benzylidene imines, and alkenes to afford highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov Another approach utilizes iridium(III) catalysts in a "borrowing hydrogen" methodology to synthesize 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines, which can be precursors to the target ethylidene derivatives. researchgate.net
Palladium-catalyzed [3+2] cycloadditions of alkylidenecyclopropanes with imines offer a direct route to the pyrrolidine scaffold. researchgate.net This method allows for the construction of diverse pyrrolidine structures, including bicyclic systems, through an intermolecular or intramolecular fashion.
Organocatalytic and Biocatalytic Pathways to Ethylidenepyrrolidine Derivatives
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and improved stereocontrol.
Organocatalytic strategies frequently involve the conjugate addition of nucleophiles to α,β-unsaturated systems, followed by cyclization. For instance, the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) can generate highly functionalized nitroaldehydes. These intermediates can then be converted into enantioenriched 3,4-disubstituted pyrrolidines through a zinc-mediated reduction and intramolecular reductive amination. nih.gov While not directly yielding a 3-ethylidene group, this method provides a versatile entry to highly substituted pyrrolidine rings that could be further elaborated.
| Catalyst Type | Reaction Type | Substrates | Product Type | Reference(s) |
| Chiral secondary amines | Conjugate addition/cyclization | Aldehydes and nitro-olefins | Highly functionalized pyrrolidines | nih.gov |
| Laccase (Novozym 51003) | Oxidation/1,4-addition | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | rsc.org |
| Engineered P411 variants | Intramolecular C(sp³)–H amination | Alkyl/aryl azides | Chiral pyrrolidines and indolines | nih.govacs.org |
Table 2: Examples of Organocatalytic and Biocatalytic Pyrrolidine Synthesis
Biocatalysis offers a highly selective and environmentally benign approach to pyrrolidine synthesis. Laccase from Myceliophthora thermophila (Novozym 51003) has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to produce functionalized pyrrolidine-2,3-diones in good yields. rsc.org More recently, engineered cytochrome P411 enzymes have been developed to catalyze the intramolecular C(sp³)–H amination of alkyl and aryl azides, providing a direct route to chiral pyrrolidines and indolines with high enantioselectivity. nih.govacs.org This method represents a significant advance in the biocatalytic construction of N-heterocycles.
Alternative Reaction Conditions and Novel Reagents for Ethylidenepyrrolidine Formation
Beyond traditional catalytic systems, research into alternative reaction conditions and novel reagents continues to expand the synthetic toolbox for accessing this compound derivatives. The development of robust and reliable palladium precatalysts, for example, allows for difficult cross-coupling reactions to be carried out under milder conditions and with lower catalyst loadings. youtube.com
The use of water as a solvent in palladium-catalyzed cross-coupling reactions, facilitated by micellar catalysis, is a significant step towards more sustainable chemical synthesis. youtube.com This approach can lead to the efficient recycling of the palladium catalyst.
Furthermore, cascade reactions that combine multiple bond-forming events in a single pot offer an efficient strategy for building molecular complexity. For example, a bifunctional palladium catalyst can promote a cascade alkenyl amination/Heck reaction between o-haloanilines and alkenyl halides to form indoles, a process that highlights the potential for complex heterocyclic synthesis in a single operation. nih.gov While this example leads to an indole, the principles of cascade catalysis are applicable to the design of novel routes toward this compound.
Chemical Reactivity and Transformation Studies of the 3 Ethylidenepyrrolidine Core
Investigation of Isomerization Pathways in Ethylidenepyrrolidine Systems
The position and geometry of the double bond in ethylidenepyrrolidine systems are crucial factors that influence their reactivity and stereochemical outcomes in reactions. Researchers have investigated the equilibrium between different isomeric forms and the methods to control these transformations.
Endocyclic vs. Exocyclic Double Bond Equilibrium and Structural Preferences
The relative thermodynamic stability of isomers containing endocyclic versus exocyclic double bonds is a key consideration in heterocyclic chemistry. Generally, for five- and six-membered rings, the endocyclic isomer is thermodynamically favored over the exocyclic isomer. pearson.comvaia.compearson.com This preference is attributed to factors such as ring strain and the degree of substitution of the double bond.
In the case of 3-ethylidenepyrrolidine, there is an equilibrium between the exocyclic isomer (this compound) and its endocyclic counterpart (3-ethyl-2,5-dihydro-1H-pyrrole or other isomers). The stability is influenced by the substitution pattern on both the ring and the double bond. For instance, in related systems, the energy difference between endocyclic and exocyclic double bonds can be around 5-9 kJ/mol. pearson.comvaia.com The tetrasubstituted nature of an exocyclic double bond can, in some cases, increase its stability relative to a less substituted endocyclic double bond, potentially shifting the equilibrium. echemi.com However, the inherent strain of an exocyclic double bond on a five-membered ring often makes the endocyclic position preferable. echemi.comstackexchange.com
Table 1: Factors Influencing Double Bond Stability in Pyrrolidine (B122466) Systems
| Factor | Favors Endocyclic Isomer | Favors Exocyclic Isomer | Rationale |
| Ring Strain | Yes | An exocyclic double bond can introduce additional angle strain to the five-membered ring. | |
| Alkene Substitution | Depends | Depends | Increased substitution generally increases alkene stability (Zaitsev's rule). The outcome depends on which isomer is more substituted. echemi.com |
| Steric Hindrance | Yes | Less steric hindrance is often observed in the endocyclic position compared to a substituted exocyclic group. echemi.com | |
| Thermodynamics | Generally Yes | The endocyclic isomer is typically the more thermodynamically stable product under equilibrium conditions. stackexchange.com |
Geometric Isomerism (E/Z) and Diastereoselective Control in Reactions
The ethylidene group in this compound can exist as two geometric isomers: (E) and (Z). This isomerism arises from the restricted rotation around the carbon-carbon double bond. studymind.co.uk The designation of E or Z is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog rules. chemguide.co.uk The isomer with the highest priority groups on the same side of the double bond is designated (Z) (from the German zusammen, meaning together), while the isomer with these groups on opposite sides is (E) (entgegen, meaning opposite). chemguide.co.ukchemguide.co.uk
The specific geometric isomer (E or Z) of the starting material can have a profound impact on the stereochemical outcome of subsequent reactions, a concept known as diastereoselective control. youtube.com The pre-existing stereochemistry of the double bond, along with any chiral centers on the pyrrolidine ring, can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. acs.orgchemistryviews.org For example, in cycloaddition or addition reactions, the facial selectivity of the attack on the double bond is influenced by the spatial arrangement of the substituents, leading to high diastereoselectivity in the formation of new stereocenters. acs.orgrsc.org
Catalytic Olefin Transposition in Pyrrolidine Scaffolds
Olefin transposition, also known as isomerization, is a process that involves the migration of a carbon-carbon double bond from one position to another within a molecule. acs.org This transformation is a powerful tool for converting readily available alkenes into more valuable, thermodynamically stable isomers. chemrxiv.orgnih.gov In the context of this compound, catalytic transposition can be used to isomerize the exocyclic double bond to an endocyclic position, or vice versa, depending on the catalyst and reaction conditions.
This process is typically mediated by transition metal hydride intermediates. chemrxiv.org Catalysts based on metals such as ruthenium, chemrxiv.orgmdpi.comnih.gov manganese, acs.orgnih.gov iridium, acs.orgacs.org rhodium, and palladium are effective for this transformation. acs.org The general mechanism involves the formation of a metal-hydride species that adds across the double bond (migratory insertion) followed by a β-hydride elimination step to generate the isomerized alkene and regenerate the catalyst. chemrxiv.org The efficiency and selectivity of these catalysts are remarkable, allowing for transposition to occur under mild conditions with high yields. chemrxiv.orgnih.gov Such methods are valuable for accessing specific pyrrolidine isomers that may be difficult to synthesize directly.
Reactions Involving the Ethylidene Functional Group
The exocyclic double bond of the ethylidene group is the primary site of reactivity in this compound, behaving as a typical electron-rich alkene. chemistrysteps.com
Addition Reactions to the Unsaturated System
The double bond in this compound is susceptible to electrophilic addition reactions. savemyexams.com In these reactions, the electron-rich π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. chemistrysteps.comlibretexts.org This initial attack breaks the π-bond and forms a new sigma bond, resulting in a carbocation intermediate on the more substituted carbon atom, in accordance with Markovnikov's rule. libretexts.org In the second step, a nucleophile attacks the carbocation, leading to the final addition product. libretexts.orglibretexts.org
A variety of electrophiles can be added across the ethylidene double bond. For example, the addition of hydrogen halides (H-X) proceeds via protonation of the double bond to form a tertiary carbocation, which is then captured by the halide anion. savemyexams.comlibretexts.org Similarly, hydration can be achieved using aqueous acid, and halogens (like Br₂) can add across the double bond. chemistrysteps.comsavemyexams.com
Table 2: Examples of Electrophilic Addition Reactions
| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Product Type |
| Hydrogen Halide (HBr) | H⁺ | Br⁻ | 3-(1-Bromoethyl)pyrrolidine |
| Water (H₂O, H⁺ catalyst) | H⁺ | H₂O | 1-(Pyrrolidin-3-yl)ethan-1-ol |
| Bromine (Br₂) | Br⁺ (induced dipole) | Br⁻ | 3-(1,2-Dibromoethyl)pyrrolidine |
| Sulfuric Acid (H₂SO₄) | H⁺ | HSO₄⁻ | 1-(Pyrrolidin-3-yl)ethyl hydrogen sulfate |
Cycloaddition Chemistry of the Ethylidene Moiety
Cycloaddition reactions are powerful transformations in which two unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. iupac.org The ethylidene group of this compound can participate as the 2π-electron component (the "dipolarophile" or "alkene") in these reactions. wikipedia.org
One of the most significant applications is in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orguchicago.edunih.gov This reaction occurs between a 1,3-dipole (a molecule with three atoms and a delocalized system of four π-electrons) and a dipolarophile (the alkene). The reaction of this compound with a 1,3-dipole, such as a nitrile oxide, nitrone, or azide, leads to the formation of a new five-membered heterocyclic ring fused in a spirocyclic fashion to the pyrrolidine core. acs.orgyoutube.comslideshare.net These reactions are highly valuable as they can generate significant molecular complexity, including multiple new stereocenters, in a single, often stereoselective, step. acs.orgchemistryviews.org
Table 3: Common 1,3-Dipoles for [3+2] Cycloaddition with this compound
| 1,3-Dipole | Resulting Heterocycle |
| Azide (R-N₃) | Triazole |
| Nitrile Oxide (R-CNO) | Isoxazole |
| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |
| Azomethine Ylide | Pyrrolidine |
| Carbonyl Ylide | Dihydrofuran |
Oxidative Transformations and Cleavages
The exocyclic double bond in this compound is susceptible to oxidative cleavage, a transformation that breaks the carbon-carbon double bond to typically yield carbonyl compounds. A primary method for this transformation is ozonolysis. orgsyn.orgmasterorganicchemistry.comdoubtnut.comsci-hub.seyoutube.comyoutube.commdpi.com This reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final products. masterorganicchemistry.comyoutube.com
In a typical ozonolysis reaction, the this compound would be dissolved in a suitable solvent, such as dichloromethane (B109758) or methanol, and ozone gas is bubbled through the solution at low temperatures, often -78°C. sci-hub.se This leads to the formation of an unstable primary ozonide, which rearranges to a more stable 1,2,4-trioxolane, also known as an ozonide. researchgate.net
The subsequent workup of the ozonide dictates the nature of the carbonyl products. A reductive workup, commonly employing reagents like dimethyl sulfide (B99878) (DMS) or zinc and water, will cleave the ozonide to yield aldehydes or ketones. masterorganicchemistry.com In the case of this compound, this would be expected to produce a pyrrolidin-3-one and formaldehyde. An oxidative workup, using reagents such as hydrogen peroxide, would further oxidize any aldehyde products to carboxylic acids. masterorganicchemistry.com
Recent advancements have also explored alternative methods for oxidative cleavage of alkenes that may offer advantages in terms of safety and substrate scope. One such method utilizes photoexcited nitroarenes as ozone surrogates, which can achieve the cleavage of alkenes under mild, purple-light irradiation. researchgate.net This approach proceeds through a radical [3+2] cycloaddition, forming 'N-doped' ozonides that can be hydrolyzed to the corresponding carbonyl products. researchgate.net While not yet specifically reported for this compound, this method presents a potentially milder alternative to traditional ozonolysis. researchgate.net
The table below summarizes the expected products from the oxidative cleavage of a generic N-substituted this compound under different conditions.
| Starting Material | Reagents | Expected Major Products |
| N-Substituted this compound | 1. O₃, CH₂Cl₂; 2. DMS | N-Substituted Pyrrolidin-3-one, Formaldehyde |
| N-Substituted this compound | 1. O₃, CH₂Cl₂; 2. H₂O₂ | N-Substituted Pyrrolidin-3-one, Formic Acid |
| N-Substituted this compound | Nitroarene, hν (purple light), H₂O | N-Substituted Pyrrolidin-3-one, Formaldehyde |
Reactions at the Pyrrolidine Nitrogen Atom: Alkylation and Acylation Studies
The nitrogen atom of the pyrrolidine ring is a key site for functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the properties and potential applications of the this compound scaffold.
Alkylation: The pyrrolidine nitrogen can be readily alkylated using various alkylating agents. For instance, the synthesis of 3-alkylated-1-vinyl-2-pyrrolidones has been reported, where the pyrrolidone nitrogen is alkylated. wikipedia.org In a related context, the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) has been shown to proceed through the formation of a reactive azetidinium ion intermediate. researchgate.net This suggests that alkylation of the this compound nitrogen with suitable haloalkyl groups could also proceed via similar cyclic intermediates.
The general conditions for N-alkylation of pyrrolidines involve reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent can influence the reaction rate and yield.
Acylation: The pyrrolidine nitrogen can also be acylated using acylating agents such as acid chlorides or anhydrides. This introduces an acyl group, which can serve as a protecting group or as a handle for further transformations. The acylation of pyrrolidine-2,4-diones at the C-3 position has been studied, highlighting the reactivity of the pyrrolidine ring system towards acylation. While this example involves C-acylation, N-acylation is a more common transformation for simple pyrrolidines.
The following table provides a general overview of the conditions for N-alkylation and N-acylation of a pyrrolidine ring.
| Reaction | Reagent | Catalyst/Base | Solvent | Product |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaHCO₃, or Et₃N | Acetonitrile, DMF, or THF | N-Alkyl-3-ethylidenepyrrolidine |
| N-Acylation | Acid Chloride (RCOCl) | Pyridine or Et₃N | CH₂Cl₂, THF, or Toluene | N-Acyl-3-ethylidenepyrrolidine |
Ring-Opening and Ring-Expansion Reactions of Ethylidenepyrrolidine Derivatives
The pyrrolidine ring in this compound derivatives can undergo ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and larger heterocyclic structures.
Ring-Opening Reactions: The cleavage of the C-N bonds in the pyrrolidine ring can be achieved under various conditions. For instance, N-acyl lactams can undergo nickel-catalyzed transamidation, leading to ring-opened products. While this has been demonstrated on N-benzoylpyrrolidin-2-one derivatives, similar strategies could potentially be applied to N-acyl-3-ethylidenepyrrolidine derivatives. The presence of the exocyclic double bond might influence the reactivity and regioselectivity of such ring-opening reactions.
Transition metals can also mediate the ring-opening of strained heterocycles. While not directly involving pyrrolidines, gold(III) salts have been shown to promote the proximal ring-opening of pyridine-substituted alkylidenecyclopropanes. This suggests that transition metal catalysis could be a viable strategy for the controlled ring-opening of appropriately functionalized this compound derivatives.
Ring-Expansion Reactions: Pyrrolidine derivatives can be converted into larger rings, such as piperidines or azepanes, through ring-expansion reactions. One approach involves the expansion of cyclobutane (B1203170) precursors to form highly substituted pyrrolidines. wikipedia.org Another strategy involves the ring expansion of pyrrolidines themselves. For example, the synthesis of di- and tri-substituted fluoroalkylated azepanes has been achieved through the ring expansion of pyrrolidines via a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. Although not specifically demonstrated on a this compound system, this methodology highlights a potential pathway for expanding the five-membered ring to a seven-membered azepane ring.
The table below outlines some general strategies for ring-opening and ring-expansion of pyrrolidine derivatives.
| Transformation | Key Reagents/Catalysts | Intermediate/Mechanism | Product Type |
| Ring-Opening | Ni(PPh₃)₂Cl₂, Mn | Transamidation of N-acyl lactam | Acyclic amine |
| Ring-Expansion | Nucleophiles | Bicyclic azetidinium intermediate | Azepane |
Derivatization Strategies and Analogue Development Based on 3 Ethylidenepyrrolidine
Synthesis of Substituted 3-Ethylidenepyrrolidine Derivatives
The synthesis of substituted this compound derivatives is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties. These synthetic efforts can be broadly categorized into modifications at the ethylidene moiety and substitutions on the pyrrolidine (B122466) ring itself.
Functionalization at the Ethylidene Group
The exocyclic double bond of the this compound core is a key site for introducing chemical diversity. The reactivity of this C=C bond is characteristic of alkenes, making it amenable to a variety of addition and oxidation reactions. chempedia.infolibretexts.org
Electrophilic Addition and Hydrogenation: The electron-rich nature of the double bond makes it susceptible to electrophilic attack. libretexts.org Reactions such as halogenation, hydrohalogenation, and hydration can be employed to install a range of functional groups. For instance, the addition of bromine would yield a dibromo derivative, while treatment with a hydrohalic acid would result in a haloalkylpyrrolidine. These reactions typically proceed through a carbocation or a cyclic halonium ion intermediate. libretexts.org
Catalytic hydrogenation of the ethylidene group represents a straightforward method to produce 3-ethylpyrrolidine (B1315203) derivatives. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.comyoutube.comyoutube.com The process involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. youtube.com This reduction is generally highly efficient and can be performed under mild conditions. acs.org For example, the dehydrogenation of pyrrolidine to pyrrole (B145914) can be achieved using a palladium on silica (B1680970) gel catalyst at elevated temperatures, and conversely, the hydrogenation of pyrrole to pyrrolidine is also feasible. acs.orggoogle.com
Oxidation: The ethylidene group can undergo various oxidation reactions to introduce oxygen-containing functionalities. Epoxidation, using reagents like peroxy acids, would yield a spirocyclic oxirane-pyrrolidine system. Dihydroxylation, using reagents such as osmium tetroxide or potassium permanganate, would lead to the corresponding diol. Oxidative cleavage of the double bond, for instance through ozonolysis, would break the C=C bond to form a ketone and formaldehyde. The thermal oxidation of pyrrolidine itself is a complex process that can lead to a variety of products, including 2-pyrrolidone and succinimide, highlighting the susceptibility of the pyrrolidine ring to oxidation under harsh conditions. tamu.edu The oxidation of N-acyl-pyrrolidines can lead to the formation of pyrrolidin-2-ones. researchgate.net
Cycloaddition Reactions: The exocyclic double bond can participate in cycloaddition reactions to construct more complex ring systems. For example, a [3+2] cycloaddition with an azomethine ylide could be used to form a spiro-pyrrolidine-pyrrolidine system. nih.govacs.org These reactions are often highly stereoselective and provide a powerful tool for building molecular complexity. acs.orgacs.org
Systematic Exploration of Substitution Patterns on the Pyrrolidine Ring
The synthesis of substituted pyrrolidines can be achieved through various methods, including the cyclization of linear precursors and the functionalization of pre-existing pyrrolidine rings. organic-chemistry.org For example, N-aryl-substituted azacycles can be prepared from arylamines and cyclic ethers. organic-chemistry.org The development of stereoselective synthetic methods is crucial, as the stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity. acs.orgmdpi.com For instance, in a series of pyrrolidine-based inhibitors of β-N-acetylhexosaminidases, only compounds with specific stereochemical configurations showed potent inhibition. mdpi.com
The introduction of substituents at the 2, 3, 4, and 5-positions of the pyrrolidine ring allows for a systematic investigation of how different functional groups in various spatial orientations affect the molecule's properties. For instance, studies on pyrrolidine-2,5-dione derivatives have shown that the nature and position of substituents strongly influence their anticonvulsant activity. acs.org Similarly, for pyrrolidine sulfonamides, the type of substituent at the 3- and 4-positions was found to be critical for their biological activity. acs.org
Development of Pyrrolidine-2,3-dione and Pyrrolidine-2,5-dione Analogues with Ethylidene Substituents
Pyrrolidine-2,3-diones and pyrrolidine-2,5-diones are important classes of heterocyclic compounds that have attracted significant attention due to their diverse biological activities. acs.orgenamine.net The incorporation of an ethylidene substituent at the 4-position of these dione (B5365651) rings provides a unique structural motif for the development of novel analogues.
Pyrrolidine-2,3-dione Analogues: A series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized through a reversible transimination reaction. acs.orgidexlab.com This synthesis involves the reaction of 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with methylamine, resulting in the substitution at the exocyclic C=N bond. acs.orgidexlab.com The starting 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones can be prepared via a three-component reaction of ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline. chempedia.info These compounds exist in an enamine form stabilized by an intramolecular hydrogen bond. chempedia.info
The reaction conditions for these syntheses have been optimized, with ethanol (B145695) often being the solvent of choice, leading to high yields of the desired products. chempedia.info The structure of these complex molecules has been confirmed using various spectroscopic techniques, including NMR and single-crystal X-ray diffraction. acs.orgidexlab.com
Pyrrolidine-2,5-dione Analogues: The synthesis of N-substituted pyrrolidine-2,5-dione derivatives can be achieved through the Michael addition of ketones to N-substituted maleimides. organic-chemistry.org The substitution pattern on the pyrrolidine-2,5-dione scaffold has been shown to be crucial for the biological activity of these compounds. acs.org For example, SAR (Structure-Activity Relationship) analysis revealed that substituents at the 3-position of the pyrrolidine-2,5-dione ring strongly affect the anticonvulsant activity. acs.org
The table below summarizes the key synthetic strategies for preparing substituted this compound derivatives and their dione analogues.
| Target Derivative | Synthetic Strategy | Key Reagents/Conditions | Reference(s) |
| 3-Ethylpyrrolidine | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ni | youtube.comyoutube.comyoutube.com |
| 3-(1,2-Dihaloethyl)pyrrolidine | Halogenation | Br₂, Cl₂ | libretexts.org |
| 3-(1-Hydroxyethyl)pyrrolidine | Hydroboration-Oxidation | BH₃, H₂O₂, NaOH | General Alkene Chemistry |
| 4-Ethylidene-pyrrolidine-2,3-diones | Transimination | Methylamine, Ethanol | acs.orgidexlab.com |
| Substituted Pyrrolidine-2,5-diones | Michael Addition | Ketones, N-substituted maleimides | organic-chemistry.org |
Incorporation of the this compound Motif into Complex Polycyclic Systems
The this compound scaffold can also be used as a building block for the construction of more complex, three-dimensional polycyclic architectures. These strategies include the formation of spirocyclic and bridged bicyclic systems, which are of great interest in drug discovery due to their conformational rigidity and novel chemical space occupancy.
Construction of Spirocyclic Systems
Spirocyclic compounds, characterized by two rings connected through a single common atom, are valuable scaffolds in medicinal chemistry. acs.orgacs.org Several synthetic routes have been developed to incorporate the pyrrolidine ring into spirocyclic systems.
A common approach is the [3+2] cycloaddition reaction between an exocyclic alkene and an in situ generated azomethine ylide. nih.govacs.org This method has been used to synthesize novel spirocyclic pyrrolidines from common cyclic ketones. acs.org Another powerful method involves a multicomponent reaction of an amine, a maleimide, and an aldehyde to construct complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. acs.org The order of addition of the reagents is crucial for the success of this reaction. acs.org
The synthesis of spiro-thiazolidine derivatives has also been reported through a one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids, catalyzed by magnetic nanorods. nih.gov While not directly involving this compound, this methodology highlights the potential for multicomponent reactions in the synthesis of diverse spirocyclic systems containing a pyrrolidine ring.
The table below presents examples of synthetic methods for constructing spirocyclic systems containing a pyrrolidine ring.
| Spirocyclic System | Synthetic Method | Key Features | Reference(s) |
| Spiro-pyrrolidines | [3+2] Cycloaddition | Reaction of exocyclic alkenes with azomethine ylides | nih.govacs.org |
| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Multicomponent Reaction | Amine, maleimide, aldehyde; order of addition is critical | acs.org |
| Spiro-thiazolidines | One-pot, Three-component Reaction | Catalyzed by magnetic nanorods; stereoselective | nih.gov |
Synthesis of Bridged Bicyclic Architectures
Bridged bicyclic systems are characterized by two rings sharing two non-adjacent atoms. These structures are conformationally constrained and are found in numerous natural products and bioactive molecules. nih.gov The synthesis of bridged bicyclic architectures containing a pyrrolidine ring can be achieved through intramolecular cyclization reactions. nih.gov
One strategy involves the intramolecular [3+2] dipolar cycloaddition of azomethine ylides. acs.org This approach can be used to create fused and bridged polycyclic systems containing a pyrrolidine ring. acs.org Rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have also been developed for the synthesis of various functionalized and synthetically challenging bridged ring systems. nih.gov
Furthermore, intramolecular Friedel-Crafts cyclization of suitably substituted precursors can lead to the formation of bridged systems. beilstein-journals.org While direct examples of synthesizing bridged bicyclic systems from this compound are not abundant in the literature, the general principles of intramolecular cyclization suggest that appropriately functionalized this compound derivatives could serve as precursors for such architectures. For example, a pyrrolidine with a pendant reactive group could undergo an intramolecular reaction with the ethylidene moiety or another part of the molecule to form a bridged structure. The synthesis of bridged ring systems has been explored through various catalytic methods, including rhodium-catalyzed cycloadditions, which offer efficient ways to construct these complex architectures. tamu.edugla.ac.uk
Role of 3 Ethylidenepyrrolidine As a Synthetic Intermediate for Complex Molecular Architectures
Precursor in Total Synthesis of Natural Products
The strategic placement of functional groups in 3-ethylidenepyrrolidine makes it an attractive starting point for the total synthesis of complex natural products, particularly alkaloids. Its scaffold can be elaborated into more complex ring systems, and the ethylidene group offers a handle for introducing further stereochemistry and functionality.
Alkaloid Synthesis Utilizing this compound Scaffolds
While direct and extensive examples of this compound in the total synthesis of alkaloids are not broadly documented in readily accessible literature, the utility of the closely related 3-pyrroline (B95000) scaffold is well-established. organic-chemistry.org For instance, the synthesis of various highly functionalized Δ³-pyrrolines has been achieved through methods like the silver-catalyzed cyclization of allenic amino acids. organic-chemistry.org These pyrroline (B1223166) structures, similar in reactivity to this compound, serve as key intermediates. The exocyclic double bond in this compound can, in principle, be subjected to a variety of transformations such as hydroboration-oxidation, epoxidation, or ozonolysis to install functional groups necessary for building the complex frameworks of alkaloids like those found in the Ergot family. nih.gov The ergoline (B1233604) scaffold, characteristic of many ergot alkaloids, often features a fused pyrrolidine (B122466) ring, highlighting the potential for intermediates like this compound in their synthesis. nih.gov
Chiral Pool and Asymmetric Synthesis Approaches
The concept of the "chiral pool" involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.org While this compound itself is not a primary member of the chiral pool, it can be synthesized from chiral precursors such as (R)- or (S)-aspartic acid. nih.gov This approach, known as ex-chiral pool synthesis, allows for the generation of enantioenriched this compound, which can then be used to introduce chirality into the target molecule. nih.gov
Asymmetric synthesis, which aims to create a new stereogenic center with a preference for one enantiomer, is another crucial strategy. uvic.ca In the context of this compound, asymmetric reactions can be employed to control the stereochemistry of additions to the exocyclic double bond. For example, asymmetric dihydroxylation or epoxidation would yield chiral diols or epoxides, which are valuable intermediates for further transformations. The pyrrolidine nitrogen can also be functionalized with a chiral auxiliary to direct the stereochemical outcome of reactions at the ethylidene group. uvic.canih.gov The development of chiral pyrrolidine-based organocatalysts has become a significant field, and while not directly starting from this compound, the principles of using the pyrrolidine scaffold to create a chiral environment are highly relevant. mdpi.com
Intermediate in the Construction of Nitrogen-Containing Heterocycles
The reactivity of this compound extends to its use as a versatile intermediate for the synthesis of a variety of other nitrogen-containing heterocyclic systems.
Facile Synthesis of Other Pyrrolidine-Based Heterocycles
The exocyclic double bond of this compound is a key functional group that allows for its conversion into a range of other substituted pyrrolidines. For example, catalytic hydrogenation can reduce the double bond to furnish 3-ethylpyrrolidine (B1315203). More complex transformations, such as 1,3-dipolar cycloadditions, can be envisioned where the double bond acts as the dipolarophile. This would lead to the formation of spiro-pyrrolidine systems, which are of interest in medicinal chemistry. ua.es The reaction of 3-arylidene-1-pyrrolines with phenols to yield 2-arylpyrrolidines demonstrates the reactivity of similar exocyclic double bonds in the pyrrolidine system, suggesting that this compound could undergo analogous transformations. researchgate.net Multicomponent reactions involving isocyanides have also been utilized to construct complex pyrrolidine-fused heterocycles, a strategy that could potentially be adapted for this compound. researchgate.net
| Transformation of this compound | Reagents/Conditions | Product Type |
| Catalytic Hydrogenation | H₂, Pd/C | 3-Ethylpyrrolidine |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Spiro-pyrrolidines |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 1-(Pyrrolidin-3-yl)ethanol |
| Epoxidation | m-CPBA | 3-(1,2-epoxyethyl)pyrrolidine |
Formation of Related Azaheterocyclic Systems
The pyrrolidine ring of this compound can serve as a scaffold for the construction of larger or more complex azaheterocyclic systems. Ring-expansion reactions are a powerful tool in this regard. For instance, treatment of a derivative of this compound with specific reagents could induce a ring expansion to form a piperidine (B6355638), a six-membered nitrogen-containing heterocycle. While specific examples starting from this compound are not prominent, the general principles of such transformations are well-established in heterocyclic chemistry. organic-chemistry.org The synthesis of pyrrolidine-based fragments that can be further elaborated into diverse three-dimensional molecular shapes is an active area of research, and this compound represents a potential starting material for such endeavors. nih.gov
Building Block for Advanced Organic Synthesis Methodologies
The unique structural features of this compound make it a valuable building block in the development and application of modern organic synthesis methodologies. Its utility extends beyond being a simple precursor to its role in enabling complex bond formations and the construction of diverse molecular libraries.
Methodologies such as the Wittig reaction, which converts aldehydes and ketones into alkenes, are fundamental in organic synthesis. masterorganicchemistry.com While this compound is the product of such a reaction (from a pyrrolidin-3-one), its exocyclic double bond can participate in other advanced reactions. For example, olefin metathesis, a Nobel Prize-winning reaction, could be used to couple this compound with other alkenes, leading to the rapid construction of complex molecules.
Furthermore, the development of novel multicomponent reactions often relies on the use of versatile building blocks. ua.esresearchgate.net The combination of the nucleophilic nitrogen and the reactive alkene in this compound makes it an interesting candidate for the design of new multicomponent reactions that can generate molecular diversity efficiently. The reaction of 3-formylchromone with active methylene (B1212753) compounds to produce various heterocyclic systems showcases how a reactive small molecule can be a linchpin in complex transformations, a role that this compound has the potential to fulfill in different contexts. researchgate.net The exploration of such advanced methodologies with this versatile building block continues to be a promising area for future research. unistra.fr
Spectroscopic and Structural Elucidation Techniques in 3 Ethylidenepyrrolidine Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules, including 3-ethylidenepyrrolidine derivatives. slideshare.networdpress.com By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. longdom.org
Application of 1D (¹H, ¹³C) NMR for Ethylidenepyrrolidine Derivatives
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in the initial structural assessment of this compound derivatives.
¹H NMR: Proton NMR spectra reveal the number of distinct proton environments in a molecule, their relative ratios through integration, and their connectivity through spin-spin coupling patterns. For an ethylidenepyrrolidine derivative, one would expect to observe signals corresponding to the protons on the pyrrolidine (B122466) ring, the ethylidene group, and any substituents. The chemical shifts (δ) of these protons are indicative of their local electronic environment. For instance, protons adjacent to the nitrogen atom would be deshielded and appear at a higher chemical shift. The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the pyrrolidine ring.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. slideshare.net The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the hybridization and chemical environment of the carbon atoms. For this compound, distinct signals would be expected for the sp³-hybridized carbons of the pyrrolidine ring and the sp²-hybridized carbons of the ethylidene double bond.
| Hypothetical ¹H NMR Data for this compound | |
| Proton | Approximate Chemical Shift (δ, ppm) |
| Pyrrolidine N-H | 1.5 - 3.0 (broad) |
| Pyrrolidine CH₂ (adjacent to N) | 2.8 - 3.2 |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 |
| Pyrrolidine CH | 2.5 - 2.9 |
| Ethylidene =CH | 5.2 - 5.6 |
| Ethylidene CH₃ | 1.6 - 1.9 |
| Hypothetical ¹³C NMR Data for this compound | |
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Pyrrolidine C (adjacent to N) | 45 - 55 |
| Pyrrolidine C (β to N) | 25 - 35 |
| Pyrrolidine C (γ to N) | 30 - 40 |
| Ethylidene =C | 130 - 140 |
| Ethylidene =CH | 115 - 125 |
| Ethylidene CH₃ | 12 - 18 |
Utility of 2D NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemical Analysis
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the complete structural and stereochemical details of this compound derivatives. longdom.org
COSY (Correlation Spectroscopy): COSY experiments identify protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. longdom.orgslideshare.net Cross-peaks in a COSY spectrum reveal the connectivity of protons within the molecule, allowing for the tracing of the proton network throughout the pyrrolidine ring and the ethylidene substituent. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. slideshare.netyoutube.com This is particularly useful for connecting different spin systems identified in the COSY spectrum. For instance, an HMBC experiment could show a correlation between the protons of the ethylidene methyl group and the C3 carbon of the pyrrolidine ring, confirming the position of the ethylidene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are instrumental in determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. slideshare.netyoutube.com For this compound, NOESY can be used to determine the E or Z configuration of the ethylidene double bond by observing NOE correlations between a proton on the double bond and protons on the pyrrolidine ring. researchgate.net It can also provide insights into the relative stereochemistry of substituents on the pyrrolidine ring. wordpress.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. utdallas.edu In the context of this compound research, it is primarily used to confirm the molecular weight of the compound and to analyze its fragmentation patterns, which can provide valuable structural clues. youtube.comrsc.org
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺). The m/z value of this ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. researchgate.net
The molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments. youtube.comnih.govnih.gov The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways might include the loss of the ethyl group, cleavage of the pyrrolidine ring, or other characteristic rearrangements. researchgate.net Analysis of these fragmentation patterns can help to confirm the proposed structure and identify unknown derivatives. nih.gov
| Hypothetical Mass Spectrometry Data for this compound | |
| Ion | m/z Value |
| Molecular Ion [M]⁺ | 97.16 |
| Fragment [M - CH₃]⁺ | 82.14 |
| Fragment [M - C₂H₅]⁺ | 68.12 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comslideshare.net It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. utdallas.edu Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint". youtube.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups: libretexts.orglibretexts.orgyoutube.comlibretexts.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch (secondary amine) | 3300 - 3500 (medium, sharp) |
| C-H stretch (sp³ hybridized) | 2850 - 3000 (strong) |
| C-H stretch (sp² hybridized) | 3000 - 3100 (medium) |
| C=C stretch (alkene) | 1640 - 1680 (variable) |
| C-N stretch (amine) | 1020 - 1250 (medium) |
The presence and precise position of these absorption bands can confirm the presence of the pyrrolidine ring and the ethylidene group. ucla.edu
X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. nih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.
For this compound or its derivatives that can be crystallized, X-ray crystallography provides unambiguous information about: mdpi.com
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Stereochemistry: The absolute configuration of any chiral centers and the definitive geometry (E or Z) of the ethylidene double bond.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
Computational and Theoretical Investigations of 3 Ethylidenepyrrolidine Systems
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 3-ethylidenepyrrolidine at the molecular level. These studies offer a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a standard tool for investigating the ground state geometries and electronic properties of molecules like this compound. By approximating the electron density of the system, DFT methods can accurately predict molecular structures and energies.
Researchers have employed various DFT functionals, such as B3LYP, in combination with basis sets like 6-31G* to optimize the geometry of this compound. These calculations help to determine bond lengths, bond angles, and dihedral angles with high precision. For instance, the calculated C=C bond length of the ethylidene group and the C-N and C-C bond lengths within the pyrrolidine (B122466) ring can be compared with experimental data where available, providing a validation of the computational model.
Furthermore, DFT calculations provide valuable information about the electronic properties of this compound. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals the most probable sites for nucleophilic and electrophilic attack.
The five-membered pyrrolidine ring in this compound is not planar and can adopt various conformations, often described as "envelope" or "twist" forms. Computational methods are crucial for exploring the potential energy surface of these conformations and identifying the most stable arrangements. By systematically rotating the bonds within the ring, researchers can map out the energy landscape and determine the energy barriers between different conformers.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to understand how transformations occur at a molecular level.
A key application of computational chemistry in this context is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. For synthetic routes leading to this compound, such as the palladium-catalyzed intramolecular cyclization of (Z)-2-en-7-yn-1-ols, computational studies can elucidate the structure and energy of the transition states involved in the key bond-forming steps.
Isomerization processes, such as the conversion between the (E) and (Z) isomers of this compound, can also be investigated. By locating the transition state for the rotation around the C=C double bond, chemists can calculate the activation energy for this process. This information is vital for understanding the conditions under which isomerization might occur and for developing strategies to control the stereochemical outcome of reactions.
In reactions where multiple products can be formed, computational chemistry can be used to predict the thermodynamic and kinetic selectivity. Thermodynamic selectivity is governed by the relative energies of the products, with the most stable product being favored at equilibrium. Kinetic selectivity, on the other hand, is determined by the relative energies of the transition states leading to the different products, with the product formed via the lowest energy transition state being the major product under kinetic control.
For example, in the synthesis of substituted 3-ethylidenepyrrolidines, different regioisomers or stereoisomers may be possible. By calculating the energies of all possible products and the transition states leading to them, researchers can predict which isomer is most likely to be formed under specific reaction conditions. These predictions can guide the design of experiments to favor the formation of the desired product.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are increasingly used to predict spectroscopic properties, which can be a valuable aid in the identification and characterization of molecules. By simulating spectra, chemists can compare the calculated results with experimental data to confirm the structure of a newly synthesized compound.
For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants. The calculated NMR parameters can then be compared with the experimental spectrum to assign the signals to specific atoms within the molecule. Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) spectrum. The calculated frequencies can help in the assignment of the absorption bands observed in the experimental IR spectrum to specific vibrational modes of the molecule, such as the C=C stretching of the ethylidene group or the N-H stretching of the pyrrolidine ring.
This synergy between computational prediction and experimental observation is a powerful tool for the unambiguous structural elucidation of this compound and its derivatives.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the this compound system, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with other molecules, such as solvents or reactants.
The simulation process begins by defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. These force fields account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatic interactions). By solving Newton's equations of motion for every atom in the system, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period.
Analysis of this trajectory allows for the exploration of the conformational landscape of this compound. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence of the ethylidene group introduces further complexity, with the possibility of different orientations of the double bond relative to the ring. MD simulations can reveal the relative energies of these different conformers and the energy barriers for interconversion between them. By running simulations, researchers can determine the most populated, and therefore most stable, conformations in a given environment. For instance, simulations can show how the conformational preferences might change in different solvents, which can have significant implications for reactivity. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By including solvent molecules or other reactants in the simulation box, it is possible to observe how this compound interacts with its surroundings. This can reveal specific hydrogen bonding patterns, hydrophobic interactions, or other non-covalent forces that influence its behavior. mdpi.com For example, in a protic solvent, one could study the dynamics of hydrogen bonds forming between the solvent and the nitrogen atom of the pyrrolidine ring. Understanding these interactions is crucial for predicting solubility, reaction mechanisms, and the stability of complexes. nih.govnih.gov
The data generated from MD simulations can be extensive. Key findings are often summarized in tables that quantify the conformational preferences and interaction energies.
Table 1: Illustrative Conformational Population of this compound in Different Solvents from a Hypothetical MD Simulation
| Conformer | Dihedral Angle (C2-N-C5-C4) | Population in Water (%) | Population in Chloroform (%) |
| Envelope (N-flap) | 35° | 45 | 40 |
| Twist | 20° | 30 | 35 |
| Envelope (C3-flap) | -30° | 20 | 20 |
| Other | N/A | 5 | 5 |
Note: This table is a hypothetical representation of data that could be generated from MD simulations to illustrate the type of insights gained. The values are not based on published experimental data for this specific molecule.
Future Perspectives in 3 Ethylidenepyrrolidine Research
Development of Novel and Highly Efficient Synthetic Routes to the 3-Ethylidenepyrrolidine Core
The accessibility of the this compound core is paramount for its widespread use. While classical methods for pyrrolidine (B122466) synthesis are well-established, the introduction of the exocyclic ethylidene group presents a unique synthetic challenge. Future research will likely focus on developing stereoselective and highly efficient methods to construct this moiety.
One of the most promising strategies is the application of ring-closing metathesis (RCM) . The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine using Grubbs' catalyst showcases the power of RCM in creating unsaturated pyrrolidine rings. orgsyn.org A similar approach, starting with a suitably substituted diallylamine (B93489) derivative, could provide a direct and atom-economical route to 3-ethylidenepyrrolidines. The optimization of catalyst selection and reaction conditions will be crucial to control the stereochemistry of the exocyclic double bond (E/Z isomerism). nih.govthieme-connect.deyoutube.com
Another avenue for exploration is the modification of existing pyrrolidine rings . For instance, the Wittig reaction or Horner-Wadsworth-Emmons olefination of a 3-ketopyrrolidine precursor could be employed to install the ethylidene group. The synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones demonstrates the feasibility of forming an ethylidene group on a pyrrolidine ring system, albeit on a dione (B5365651) derivative. nih.gov Adapting such methodologies to simpler pyrrolidine-3-ones would be a valuable pursuit.
Furthermore, palladium-catalyzed cross-coupling reactions could offer a convergent and flexible approach. thieme-connect.de For example, the coupling of a 3-halopyrroline derivative with an appropriate organometallic reagent, such as an ethyl-containing organotin or organoboron compound, could forge the desired carbon-carbon double bond.
Future synthetic developments should aim for methodologies that are not only efficient but also allow for the introduction of diverse substituents on the pyrrolidine ring and the ethylidene group, thus enabling the creation of a library of derivatives for further investigation.
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
The exocyclic double bond in this compound is a key functional handle that can be exploited for a variety of synthetic transformations, many of which remain to be explored.
A significant area of future research will be the investigation of cycloaddition reactions . The electron-rich double bond of the this compound core could participate in [3+2] cycloadditions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones, leading to the formation of novel spirocyclic pyrrolidine derivatives. uchicago.edunih.govyoutube.com These reactions would rapidly increase molecular complexity and provide access to unique chemical space. Similarly, Diels-Alder reactions with suitable dienes could be investigated. youtube.com
The functionalization of the double bond itself offers numerous possibilities. Electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation, would introduce new functional groups and stereocenters. The synthesis and subsequent transformation of 2-benzylidene-3-pyrrolines, where the exocyclic double bond can be oxidized to an α,β-unsaturated γ-lactam, provides a precedent for this type of reactivity. nih.gov This suggests that 3-ethylidenepyrrolidines could be precursors to a range of functionalized pyrrolidinones.
Moreover, the allylic position on the ethylidene group and on the pyrrolidine ring are potential sites for radical and transition-metal-catalyzed functionalization . These reactions could enable the introduction of a wide array of substituents, further diversifying the available chemical structures.
Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design
Computational chemistry will be an indispensable tool in accelerating the exploration of this compound chemistry. Quantum mechanical calculations can be employed to understand the electronic structure and conformational preferences of the this compound core. This knowledge will be crucial for predicting its reactivity in various chemical transformations and for understanding the stereochemical outcomes of reactions.
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be utilized to build predictive models for the biological activity of this compound derivatives. orgsyn.orguchicago.edu By correlating the structural features of a series of compounds with their biological activity, these models can guide the rational design of more potent and selective molecules, minimizing the need for extensive and costly synthesis and screening.
Pharmacophore modeling can help to identify the key structural features required for a molecule to interact with a specific biological target. This information can be used to design novel this compound-based ligands with desired pharmacological profiles. Furthermore, molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, providing insights into the molecular basis of their activity and guiding further optimization.
Strategic Applications in the Synthesis of Increasingly Complex Chemical Entities
The this compound scaffold has the potential to serve as a versatile building block in the synthesis of complex and biologically active molecules, including natural products and their analogs. nih.govnih.govrsc.org
The inherent functionality of the this compound ring system—a secondary amine, an exocyclic double bond, and multiple sites for further substitution—makes it an attractive starting point for the construction of more elaborate molecular architectures. For instance, the pyrrolidine nitrogen can be incorporated into larger heterocyclic systems, and the double bond can participate in cascade reactions to build polycyclic structures.
The use of ring-closing metathesis in the total synthesis of complex natural products, such as rhizoxin, highlights the power of this methodology in creating macrocyclic structures. thieme-connect.demdpi.com A this compound core could be strategically embedded within a larger molecule and its exocyclic double bond could be a key reactive site for late-stage macrocyclization or functionalization.
Future research in this area will likely focus on identifying natural products or designed molecules that contain a similar structural motif and developing synthetic strategies that utilize this compound as a key intermediate. The development of multicomponent reactions involving this compound or its precursors could also provide rapid access to complex and diverse molecular scaffolds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
